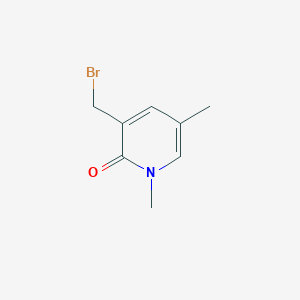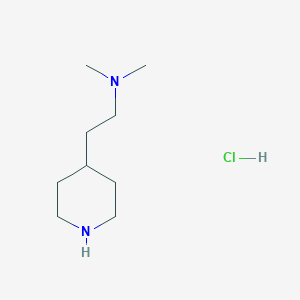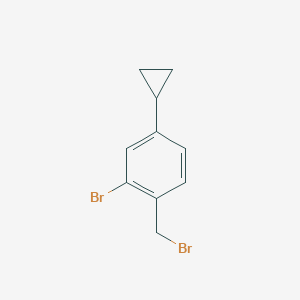![molecular formula C9H15NOS B13672551 [5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol](/img/structure/B13672551.png)
[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxymethyl group attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol typically involves the reaction of 2-amino-4-methylthiazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-(tert-Butyl)-4-methyl-2-thiazolecarboxylic acid.
Reduction: 5-(tert-Butyl)-4-methyl-2-thiazoline.
Substitution: Various alkyl-substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of [5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The tert-butyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A simpler analog without the tert-butyl and hydroxymethyl groups.
2-Amino-4-methylthiazole: Lacks the tert-butyl and hydroxymethyl groups but retains the core thiazole structure.
tert-Butyl alcohol: Contains the tert-butyl group but lacks the thiazole ring.
Uniqueness
[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol is unique due to the combination of the thiazole ring with the tert-butyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C9H15NOS |
|---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C9H15NOS/c1-6-8(9(2,3)4)12-7(5-11)10-6/h11H,5H2,1-4H3 |
InChI-Schlüssel |
OXXPAFGVIXDEJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)CO)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)









![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)


